

# Application Notes and Protocols: Quantifying the Reduction of Hyperreflective Material with ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ISTH0036** is an investigational antisense oligonucleotide designed to selectively target and suppress the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine implicated in the pathogenesis of fibrotic processes in various ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] The development of fibrosis in these conditions is a significant contributor to vision loss and is an unmet medical need not adequately addressed by current anti-VEGF therapies. [4][5][6]

Hyperreflective material (HRM), observable on optical coherence tomography (OCT), is considered a key biomarker for the presence and progression of fibrosis in retinal diseases. The quantification of HRM volume provides a valuable endpoint in clinical trials to assess the efficacy of anti-fibrotic therapies.

The Phase 2 BETTER trial, a multicenter, international study, evaluated the safety and efficacy of intravitreal **ISTH0036** in patients with nAMD and DME.[1][2][4][5][6] A key finding from this trial was a significant reduction in the volume of HRM in patients treated with **ISTH0036**, suggesting a direct anti-fibrotic effect.[1][2][4][5] This document provides detailed application



notes and protocols for the quantification of HRM in the context of clinical research on **ISTH0036**, based on the methodologies employed in the BETTER trial.

## **Signaling Pathway of ISTH0036**

**ISTH0036** is a selective TGF- $\beta$ 2-blocking antisense oligonucleotide.[4] Its mechanism of action is to bind to the mRNA of TGF- $\beta$ 2, preventing its translation into the TGF- $\beta$ 2 protein. This suppression of TGF- $\beta$ 2 production is intended to inhibit the downstream signaling pathways that lead to fibrosis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 5. Isarna Reports Antisense Therapy Trial Data | Retinal Physician [retinalphysician.com]
- 6. Isarna Therapeutics Presents Positive Phase 2 BETTER Trial Final Results - Modern Optometry [modernod.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying the Reduction of Hyperreflective Material with ISTH0036]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#quantifying-reduction-of-hyperreflective-material-with-isth0036]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com